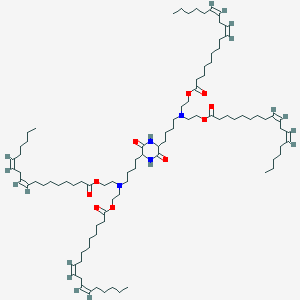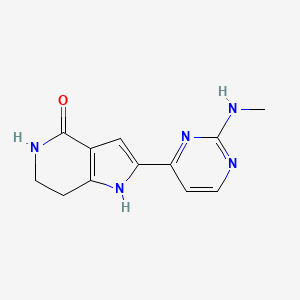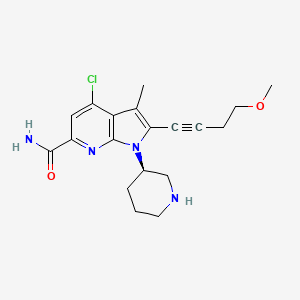
FA-PEG5-Mal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
FA-PEG5-Mal is synthesized through a series of chemical reactions involving folic acid, polyethylene glycol (PEG), and maleimide. The synthesis typically involves the conjugation of folic acid to PEG, followed by the attachment of maleimide to the PEG chain. The reaction conditions often require specific pH levels, temperatures, and solvents to ensure the successful formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The product is then purified and stored under controlled conditions to maintain its stability and efficacy .
Análisis De Reacciones Químicas
Types of Reactions
FA-PEG5-Mal undergoes various chemical reactions, including:
Substitution Reactions: The maleimide group in this compound can react with thiol groups (-SH) in proteins or peptides, forming stable thioether bonds.
Addition Reactions: The maleimide group can also participate in Michael addition reactions under specific pH conditions.
Common Reagents and Conditions
Reagents: Common reagents include thiol-containing compounds, solvents like dimethyl sulfoxide (DMSO), and buffers to maintain the pH.
Conditions: Typical conditions involve pH levels between 6.5 and 7.5, room temperature, and the use of ultrasonic methods to enhance solubility
Major Products Formed
The major products formed from these reactions are thioether-linked conjugates, which are stable and can be used in various biological applications .
Aplicaciones Científicas De Investigación
FA-PEG5-Mal has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation
Biology: Employed in the study of protein-protein interactions and cellular pathways
Medicine: Investigated for its potential in developing targeted therapies for diseases such as cancer
Industry: Utilized in the production of bioconjugates and drug delivery systems
Mecanismo De Acción
FA-PEG5-Mal functions as a linker in PROTACs, which are designed to degrade target proteins. The maleimide group reacts with thiol groups in the target protein, forming a stable thioether bond. This linkage facilitates the recruitment of the target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
Comparación Con Compuestos Similares
FA-PEG5-Mal is unique due to its combination of folic acid, PEG, and maleimide, which provides specific targeting, biocompatibility, and high reactivity, respectively. Similar compounds include:
Folic acid-PEG3-Mal: Shorter PEG chain, which may affect solubility and flexibility.
Folic acid-PEG7-Mal: Longer PEG chain, potentially offering greater flexibility but may affect targeting efficiency
This compound stands out due to its optimal PEG chain length, balancing solubility, flexibility, and targeting efficiency.
Propiedades
Fórmula molecular |
C35H45N9O12 |
|---|---|
Peso molecular |
783.8 g/mol |
Nombre IUPAC |
2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C35H45N9O12/c36-35-42-31-30(33(49)43-35)40-25(22-39-31)21-38-24-3-1-23(2-4-24)32(48)41-26(34(50)51)5-6-27(45)37-9-11-52-13-15-54-17-19-56-20-18-55-16-14-53-12-10-44-28(46)7-8-29(44)47/h1-4,7-8,22,26,38H,5-6,9-21H2,(H,37,45)(H,41,48)(H,50,51)(H3,36,39,42,43,49) |
Clave InChI |
AUPCXHWRHKOTOQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC(CCC(=O)NCCOCCOCCOCCOCCOCCN2C(=O)C=CC2=O)C(=O)O)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S,4R,5S)-2-[(6-amino-5-nitropyrimidin-4-yl)amino]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B11931825.png)
![(1R,3'S,6R,7R,17R)-7-hydroxy-3',6,7-trimethyl-14-oxidospiro[2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-4,2'-oxirane]-3,8-dione](/img/structure/B11931832.png)

![(2S)-2-[5-[3-chloro-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid](/img/structure/B11931854.png)


![tert-butyl 2-[2,6-dimethyl-4-[(E)-3-[4-(methylamino)phenyl]-3-oxoprop-1-enyl]phenoxy]-2-methylpropanoate](/img/structure/B11931869.png)
![(Z)-3-[4-hydroxy-3-(5,5,8,8-tetramethyl-3-pentoxy-6,7-dihydronaphthalen-2-yl)phenyl]prop-2-enoic acid](/img/structure/B11931875.png)
![6-amino-2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-N-(1-amino-1-oxo-3-phenylpropan-2-yl)hexanamide](/img/structure/B11931882.png)



![N-{3-[(1S,5S,6S)-3-amino-1-(methoxymethyl)-5-methyl-2-thia-4-azabicyclo[4.1.0]hept-3-en-5-yl]-4,5-difluorophenyl}-5-[(prop-2-yn-1-yl)oxy]pyrazine-2-carboxamide](/img/structure/B11931912.png)
